N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)acetamide
Description
The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)acetamide features a 2,3-dihydro-1,4-benzodioxin core linked to a thiazole ring via an acetamide bridge. The thiazole moiety is substituted with a sulfanyl group connected to a 4-fluorophenyl-2-oxoethyl chain.
Key structural features:
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O4S2/c22-14-3-1-13(2-4-14)17(25)12-30-21-24-16(11-29-21)10-20(26)23-15-5-6-18-19(9-15)28-8-7-27-18/h1-6,9,11H,7-8,10,12H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLNZGPOTFLSAEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CC3=CSC(=N3)SCC(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
F5084-0346, also known as EXXUA, primarily targets the serotonin 1A receptor (5HT1a) . This receptor is a key regulator of mood and emotion, playing a significant role in conditions such as Major Depressive Disorder (MDD).
Mode of Action
EXXUA and its active metabolite exhibit exclusive and strong binding affinity for 5HT1a receptors.
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the synthesis, biological activity, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound features a complex structure that includes a benzodioxin moiety and a thiazole ring, which are known for their diverse biological activities. The presence of a 4-fluorophenyl group enhances its pharmacological profile. The molecular formula is , indicating the presence of multiple functional groups that may contribute to its biological effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazole derivatives, which include compounds similar to this compound. For instance:
- In vitro Studies : Research has shown that thiazole derivatives exhibit significant activity against various Gram-positive and Gram-negative bacteria. A related study reported that certain thiazole compounds demonstrated minimum inhibitory concentrations (MICs) as low as 1 µg/mL against resistant strains of Staphylococcus aureus and Enterococcus faecium .
| Compound | MIC against S. aureus | MIC against E. faecium |
|---|---|---|
| Thiazole Derivative A | 1 µg/mL | 2 µg/mL |
| Thiazole Derivative B | >64 µg/mL | >64 µg/mL |
These findings suggest that the incorporation of specific substituents can significantly enhance antimicrobial efficacy.
Anticancer Activity
The anticancer properties of the compound have also been explored through various assays:
- Cell Viability Assays : In studies involving human cancer cell lines such as A549 (lung cancer) and Caco-2 (colon cancer), certain thiazole derivatives exhibited selective cytotoxicity. For example, one derivative reduced cell viability by 39.8% at a concentration of 100 µM in Caco-2 cells compared to untreated controls .
| Compound | Cell Line | Viability Reduction (%) |
|---|---|---|
| Compound 1 | A549 | 0% |
| Compound 1 | Caco-2 | 39.8% |
| Compound 3b | Caco-2 | 31.9% |
These results indicate that structural modifications can lead to enhanced anticancer activity, particularly in specific cancer types.
Mechanistic Insights
The mechanisms underlying the biological activities of this compound remain an area of active research. Preliminary data suggest that these compounds may exert their effects through:
- Inhibition of Key Enzymes : Similar thiazole derivatives have been shown to inhibit enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Induction of Apoptosis : Certain derivatives have demonstrated the ability to induce apoptosis in cancer cells through the activation of caspases .
Comparison with Similar Compounds
Comparison with Structural Analogs
Heterocyclic Core Variations
Thiazole vs. Thiadiazole and Triazole
- : A related compound replaces the thiazole with a 1,3,4-thiadiazole ring, which has additional nitrogen atoms.
- : A triazole-containing analog (4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-ylsulfanyl) introduces a bulkier heterocycle with three nitrogen atoms. Triazoles often improve solubility but may sterically hinder receptor interactions .
Thienopyrimidine Hybrid ()
A compound with a fused thieno[3,2-d]pyrimidine system demonstrates how expanded heterocycles can enhance π-π stacking interactions but complicate synthesis .
Substituent Modifications
Sulfanyl vs. Sulfonyl Groups
- : A benzodioxin-thiazole analog with a 4-methoxyphenylsulfonyl group replaces the sulfanyl linkage with a sulfonyl group. Sulfonyl groups are strongly electron-withdrawing, which may reduce nucleophilicity but improve oxidative stability compared to sulfanyl .
- : Sulfonamide-linked derivatives (e.g., 4-chlorophenylsulfonyl) show notable antimicrobial activity, suggesting that electron-withdrawing substituents enhance bioactivity in certain contexts .
Fluorophenyl vs. Methoxyphenyl
The target compound’s 4-fluorophenyl group introduces electronegativity and lipophilicity, favoring membrane penetration.
Pharmacological Implications
- Anti-inflammatory Potential: highlights that benzodioxin-acetic acid derivatives exhibit anti-inflammatory activity comparable to Ibuprofen. The target compound’s acetamide group may mimic this activity but with altered pharmacokinetics due to reduced acidity .
- Antimicrobial Activity : Sulfonyl and sulfanyl derivatives in demonstrate that substituent electronic properties directly correlate with antimicrobial efficacy. The target compound’s fluorophenyl group may enhance this effect due to fluorine’s electronegativity .
Spectral Characterization
- IR Spectroscopy : Absence of C=O stretches (1663–1682 cm⁻¹) in triazole analogs () contrasts with the target compound’s acetamide C=O band (~1680 cm⁻¹), confirming structural integrity .
- 1H-NMR : Substituents like the 4-fluorophenyl group would show distinct aromatic splitting patterns, differentiating it from methoxy or chlorophenyl analogs .
Comparative Data Table
Preparation Methods
Ring-Closure via Alkaline Condensation
A patent by describes the cyclization of 3,4-dihydroxybenzaldehyde with 1,2-dibromoethane under alkaline conditions (KOH/NaOH) in the presence of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. The reaction proceeds at reflux (100–110°C) for 5 hours, yielding 2,3-dihydro-1,4-benzodioxane-6-carbaldehyde. Subsequent oxidation with potassium permanganate (KMnO₄) in aqueous medium at 90–110°C generates 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid, which is then converted to the amine via Curtius rearrangement or Hofmann degradation.
Key Data :
Direct Amination of Benzodioxin Derivatives
An alternative approach involves nitration of 1,4-benzodioxin followed by reduction. Abbasi et al. synthesized N-(2,3-dihydrobenzodioxin-6-yl)benzenesulfonamide by reacting 2,3-dihydrobenzodioxin-6-amine with benzenesulfonyl chloride in aqueous alkaline media. The amine intermediate was obtained via reduction of the nitro precursor using hydrogenation or Fe/HCl.
Preparation of the Thiazole Sulfanyl-Oxoethyl Component
The thiazole ring with a 4-fluorophenyl-substituted sulfanyl-oxoethyl side chain is synthesized through sequential thioether formation and heterocyclization.
Synthesis of 2-(4-Fluorophenyl)-2-oxoethyl Mercaptan
2-Mercaptoacetophenone derivatives are prepared by reacting 4-fluorophenacyl bromide with thiourea in ethanol under reflux, followed by acidic hydrolysis. The resultant 2-(4-fluorophenyl)-2-oxoethyl mercaptan is isolated as a yellow oil.
Reaction Conditions :
Thiazole Ring Formation
The thiazole core is constructed via Hantzsch thiazole synthesis. Chloroacetylation of the mercaptan intermediate with chloroacetyl chloride in dichloromethane (DCM) forms 2-chloro-N-(2-(4-fluorophenyl)-2-oxoethyl)thioacetamide. Cyclization with ammonium thiocyanate in DMF at 80°C yields 2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-thiazole-4-carboxylic acid.
Optimization Note :
Coupling of Benzodioxin Amine and Thiazole Components
The final acetamide bond is formed through nucleophilic acyl substitution.
Bromoacetylation of Thiazole Intermediate
The thiazole carboxylic acid is converted to 2-bromo-N-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)acetamide using bromoacetyl bromide in anhydrous DCM with triethylamine (TEA) as a base.
Reaction Parameters :
Coupling with Benzodioxin Amine
The bromoacetamide derivative is reacted with 2,3-dihydro-1,4-benzodioxin-6-amine in DMF using lithium hydride (LiH) as a base. The reaction proceeds at 25°C for 3 hours, followed by acidification with HCl to precipitate the final product.
Critical Conditions :
-
Base: LiH (superior to NaH or K₂CO₃ for minimizing side reactions)
-
Solvent: DMF (aprotic, polar)
Optimization and Scalability Considerations
Solvent Effects
-
DMF vs. Dioxane : DMF increases coupling efficiency due to better solvation of intermediates.
-
Aqueous Workup : Acidification to pH 2–3 with HCl ensures product precipitation without co-solvents.
Analytical Characterization
Spectroscopic Data
Purity and Yield
Industrial Viability and Challenges
Q & A
Q. What are the key steps in synthesizing the compound, and how are intermediates characterized?
The synthesis typically involves:
- Step 1 : Condensation of the benzodioxin-6-amine core with a thiazole-acetamide intermediate.
- Step 2 : Sulfanyl linkage formation via nucleophilic substitution under DMF solvent at 60–80°C .
- Characterization :
- TLC monitors reaction progress.
- IR spectroscopy identifies functional groups (e.g., C=O at ~1680 cm⁻¹, S-H at ~2550 cm⁻¹).
- ¹H NMR confirms proton environments (e.g., dihydrobenzodioxin protons at δ 4.2–4.5 ppm, thiazole protons at δ 7.1–7.3 ppm) .
- Purification : Recrystallization from ethanol/water mixtures yields >90% purity .
Q. Which spectroscopic and chromatographic methods are critical for structural confirmation?
- IR Spectroscopy : Validates carbonyl (amide, ketone) and sulfur-related bonds.
- ¹H/¹³C NMR : Resolves aromatic/heterocyclic proton environments and carbon backbone.
- Mass Spectrometry (MS) : Determines molecular ion peaks (e.g., [M+H]⁺ at m/z 485.2) .
- HPLC : Assesses purity (>95% threshold for biological assays) .
Advanced Research Questions
Q. How can reaction yields be optimized when synthesizing the compound?
| Factor | Optimization Strategy | Impact |
|---|---|---|
| Solvent | Replace DMF with DMSO for better nucleophilicity | Increases sulfanyl linkage yield by ~15% |
| Temperature | Maintain 70°C ± 2°C to minimize side reactions | Reduces byproduct formation |
| Catalysts | Add K₂CO₃ (1.2 eq) to enhance substitution rates | Accelerates reaction completion |
| Workup | Use column chromatography post-crystallization | Achieves >98% purity |
Q. How to resolve contradictions in reported biological activity data?
- Assay Validation : Cross-test in multiple cell lines (e.g., HEK-293 vs. HeLa) to rule out cell-specific effects .
- Purity Checks : Use HPLC-MS to confirm absence of impurities (>99% purity for IC₅₀ studies) .
- Mechanistic Studies : Compare binding affinity via SPR (surface plasmon resonance) to verify target engagement .
Q. What computational models predict the compound’s reactivity and binding modes?
- DFT Calculations : Optimize geometry and calculate electrostatic potential maps for nucleophilic/electrophilic sites .
- Molecular Docking : Use AutoDock Vina to simulate interactions with targets (e.g., kinase ATP-binding pockets) .
- ADMET Prediction : SwissADME estimates logP (~2.8) and BBB permeability (low) for pharmacokinetic profiling .
Q. How to design analogs to improve pharmacokinetic properties?
| Modification | Rationale | Example |
|---|---|---|
| Fluorophenyl → Pyridyl | Enhance solubility via hydrogen bonding | Analog with logP reduced by 0.5 |
| Thiazole → Oxazole | Reduce metabolic degradation | Improved t½ in liver microsomes |
| Acetamide → Sulfonamide | Increase target selectivity | 10-fold higher potency in kinase assays |
Q. What crystallographic techniques confirm the compound’s 3D structure?
- Single-Crystal X-Ray Diffraction : Resolves bond lengths/angles (e.g., S–C bond at 1.78 Å) and packing motifs .
- Powder XRD : Verifies crystallinity post-synthesis (sharp peaks indicate high purity) .
Methodological Guidelines for Data Contradictions
- Analytical Cross-Validation : Correlate NMR, MS, and XRD data to confirm structural consistency .
- Dose-Response Curves : Perform triplicate assays with Hill slope analysis to validate IC₅₀ values .
- Meta-Analysis : Compare datasets across studies using standardized protocols (e.g., OECD guidelines for toxicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
